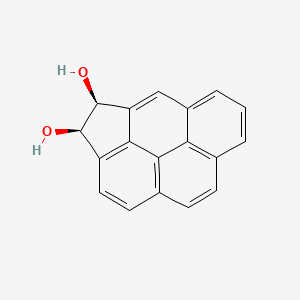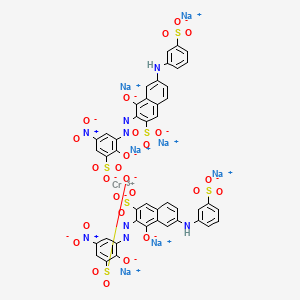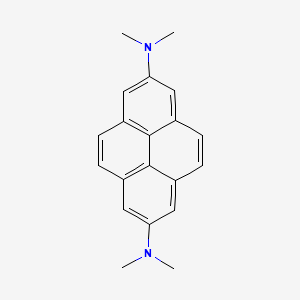![molecular formula C14H25B B14453169 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane CAS No. 74142-78-2](/img/no-structure.png)
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is an organoboron compound known for its unique structure and reactivity. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework. The presence of a boron atom in the structure imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of hex-1-ene using 9-borabicyclo[3.3.1]nonane (9-BBN) as a reagent. The reaction is carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This compound is commonly used in hydroboration reactions, where it adds across the double bonds of alkenes to form organoboron intermediates.
Common Reagents and Conditions
Hydroboration: 9-BBN, THF, room temperature.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogenating agents, such as bromine or chlorine.
Major Products Formed
Alcohols: Formed through the oxidation of organoboron intermediates.
Halogenated Compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of boron-containing drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane involves the interaction of the boron atom with various substrates. In hydroboration reactions, the boron atom adds across the double bond of alkenes, forming a stable organoboron intermediate. This intermediate can then undergo further transformations, such as oxidation or substitution, to yield the desired products .
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with an oxygen atom instead of boron.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with different reactivity and applications.
Uniqueness
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of both a boron atom and a hex-1-en-1-yl group. This combination imparts distinct reactivity and makes it valuable in specific chemical transformations, particularly in the formation of organoboron intermediates and their subsequent reactions .
Propiedades
| 74142-78-2 | |
Fórmula molecular |
C14H25B |
Peso molecular |
204.16 g/mol |
Nombre IUPAC |
9-hex-1-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H25B/c1-2-3-4-5-12-15-13-8-6-9-14(15)11-7-10-13/h5,12-14H,2-4,6-11H2,1H3 |
Clave InChI |
GEYKMYXKWOQKGC-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)C=CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

